N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide
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Overview
Description
This compound is a benzamide derivative with a trifluoromethoxy group attached to the benzene ring. It also contains a 1,2,4-oxadiazole ring and a 1-ethyl-1H-pyrazol-4-yl group. These groups are common in many pharmaceuticals and could imply a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring and the 1-ethyl-1H-pyrazol-4-yl group in separate steps, followed by their attachment to the benzamide core. The trifluoromethoxy group could be introduced using a variety of methods, such as nucleophilic aromatic substitution.Molecular Structure Analysis
The presence of multiple aromatic rings and heterocycles in this compound suggests it could have interesting electronic properties. The trifluoromethoxy group is highly electronegative, which could influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo a variety of reactions. For example, the trifluoromethoxy group could potentially be replaced with other groups via nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the trifluoromethoxy, 1,2,4-oxadiazole, and 1-ethyl-1H-pyrazol-4-yl groups.Scientific Research Applications
Antiviral and Antimicrobial Activity
A study demonstrated the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, revealing remarkable antiavian influenza virus (H5N1) activity. These compounds were synthesized through a series of reactions starting from benzoyl isothiocyanate, leading to various derivatives with significant antiviral activities, showcasing the potential of benzamide derivatives in developing antiviral agents (Hebishy et al., 2020).
Antimycobacterial Screening
Another research highlighted the synthesis and in vitro antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. These compounds showed promising lead molecules against Mycobacterium tuberculosis, suggesting the potential of such benzamide derivatives in treating tuberculosis (Nayak et al., 2016).
Antioxidant Activity
The synthesis and antioxidant evaluation of some new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were reported, where compounds exhibited high protection against DNA damage induced by the Bleomycin iron complex. This indicates the utility of benzamide derivatives in creating antioxidant agents that can protect against cellular damage (Bondock et al., 2016).
Anticancer Potential
Research on celecoxib derivatives, including benzamide structures similar to the queried compound, showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives were synthesized and tested for various biological activities, highlighting the versatility of benzamide derivatives in drug development for multiple therapeutic areas (Küçükgüzel et al., 2013).
Synthetic Applications
The compound's structure also lends itself to synthetic applications, such as the development of novel heterocyclic compounds with potential uses in various fields, including materials science and pharmacology. For instance, the synthesis of heterocyclic compounds via reactions involving similar benzamide derivatives has been explored for creating new materials with unique properties (Liu et al., 2014).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail.
properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c1-2-24-9-10(7-21-24)14-22-13(27-23-14)8-20-15(25)11-5-3-4-6-12(11)26-16(17,18)19/h3-7,9H,2,8H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTROSMLJSGTYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide |
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